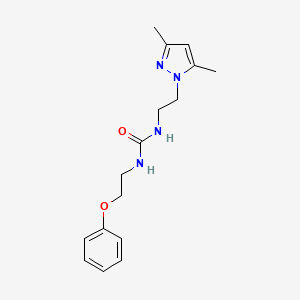

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-phenoxyethyl)urea

Description

1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-phenoxyethyl)urea is a urea derivative featuring a pyrazole core and phenoxyethyl substituents. Its molecular formula is C₁₆H₂₁N₅O₂, with a molecular weight of 305.37 g/mol (calculated based on structural analysis). The compound consists of a urea bridge (-NH-CO-NH-) connecting two ethyl chains: one terminating in a 3,5-dimethylpyrazole moiety and the other in a phenoxy group (C₆H₅-O-). The pyrazole ring’s 3,5-dimethyl substitution pattern enhances steric bulk and may influence electronic properties, while the phenoxyethyl group contributes aromaticity and lipophilicity .

Properties

IUPAC Name |

1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-(2-phenoxyethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O2/c1-13-12-14(2)20(19-13)10-8-17-16(21)18-9-11-22-15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3,(H2,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHYWGOZTPECAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)NCCOC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of action

Pyrazole derivatives have been found to exhibit a wide range of biological activities. They are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities. .

Biochemical pathways

Again, without specific information on the compound, it’s hard to say which biochemical pathways it might affect. Pyrazole derivatives can interact with a variety of biological targets and potentially affect multiple pathways.

Biological Activity

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-phenoxyethyl)urea is a compound of interest due to its potential biological activities. This article synthesizes existing research on its biological properties, mechanisms of action, and therapeutic implications.

- IUPAC Name : this compound

- Molecular Formula : C13H18N4O2

- Molecular Weight : 262.31 g/mol

Research indicates that the compound may exhibit its biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : It has been suggested that urea derivatives can inhibit specific enzymes, potentially leading to anti-inflammatory or anti-cancer effects.

- Interaction with Receptors : The pyrazole moiety may interact with various biological receptors, modulating their activity and influencing cellular signaling pathways.

Anticancer Properties

Several studies have reported the anticancer potential of compounds related to this compound. For example:

- A related compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells, with IC50 values indicating potent activity .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties:

- In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines in macrophages, indicating potential use in treating inflammatory diseases .

Study 1: Anticancer Activity

A synthesized derivative of the compound was tested against human cancer cell lines. The study found that it inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism was attributed to the activation of caspase pathways and modulation of cell cycle regulators.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction via caspase activation |

| PC-3 (Prostate) | 20 | Cell cycle arrest at G0/G1 phase |

Study 2: Anti-inflammatory Activity

In a model of acute inflammation, treatment with the compound resulted in a significant reduction in edema formation and inflammatory mediator release.

| Treatment Group | Edema Reduction (%) | Cytokine Levels (pg/mL) |

|---|---|---|

| Control | 0 | TNF-α: 100 |

| Compound (10 mg/kg) | 45 | TNF-α: 55 |

Comparison with Similar Compounds

1-Allyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea (CAS: 1234809-25-6)

- Molecular Formula : C₁₁H₁₈N₄O

- Molecular Weight : 222.29 g/mol

- Key Differences: Replaces the phenoxyethyl group with an allyl (-CH₂CH=CH₂) substituent.

- Implications: The allyl group introduces a reactive double bond, increasing susceptibility to oxidation or Michael addition reactions compared to the chemically stable phenoxyethyl group . Reduced lipophilicity (logP estimated to be lower by ~1.5 units) due to the absence of an aromatic ring.

1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (Compound 9a from )

- Molecular Formula : C₁₅H₂₀N₄O

- Molecular Weight : 272.35 g/mol

- Key Differences: A phenyl group is attached directly to the pyrazole ring instead of the phenoxyethyl substituent. The urea linkage connects to a -CH₂- spacer rather than an ethyl chain.

- Reduced solubility in polar solvents compared to the phenoxyethyl analogue due to the lack of an ether oxygen .

Urea Derivatives with Halogenated Substituents

1-[1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(2-chloro-4-methylphenyl)urea ()

- Molecular Formula : C₂₁H₂₁Cl₂N₅O

- Molecular Weight : 430.34 g/mol

- Key Differences: Incorporates chlorobenzyl and chloromethylphenyl groups instead of phenoxyethyl and ethyl-pyrazole.

- Implications: Chlorine atoms enhance electronegativity, improving binding affinity to hydrophobic pockets in enzymes or receptors. Increased molecular weight and logP (estimated ~4.2 vs.

Heterocyclic Compounds with Phenoxyethyl Groups

2-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-5-ethyl-4-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one ()

- Molecular Formula : C₂₅H₃₂ClN₅O₂·HCl

- Molecular Weight : 506.47 g/mol

- Key Differences :

- Replaces the urea group with a triazolone core and adds a piperazine ring.

- Implications: The triazolone ring offers greater metabolic stability than urea but reduces hydrogen-bonding capacity.

Research Findings and Implications

- Bioactivity: While direct data on the target compound’s biological activity is absent, structural analogues suggest urea-pyrazole derivatives often target enzymes like carbonic anhydrase or kinases. The phenoxyethyl group may enhance blood-brain barrier penetration compared to halogenated variants .

- Synthetic Challenges: The allyl analogue () is synthesized via nucleophilic substitution, whereas the target compound likely requires phase-transfer catalysis for the phenoxyethyl linkage, as seen in similar urea derivatives .

- Thermodynamic Stability : Computational studies (e.g., density-functional thermochemistry in ) predict that exact-exchange terms in DFT models improve accuracy for such heterocycles, aiding in solubility and reactivity predictions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-phenoxyethyl)urea, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via coupling reactions involving pyrazole-containing amines and isocyanate intermediates. A two-step approach is recommended:

Step 1 : React 3,5-dimethylpyrazole with a bromoethyl intermediate (e.g., 1,2-dibromoethane) under reflux in anhydrous toluene to form the pyrazole-ethyl intermediate .

Step 2 : Couple the intermediate with 2-phenoxyethyl isocyanate in the presence of a base (e.g., triethylamine) to form the urea linkage. Purification via crystallization from ethanol-acetic acid (2:1) enhances purity .

- Key Variables : Solvent choice (toluene vs. chloroform), reaction time (1–2 hours), and base stoichiometry significantly affect yield (typically 60–75%) and byproduct formation .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the urea linkage (δ ~6.5–7.5 ppm for NH protons) and pyrazole/aryl proton environments .

- X-ray Crystallography : Single-crystal analysis resolves spatial arrangements of the pyrazole and phenoxyethyl groups, with typical C–C bond lengths of 1.35–1.50 Å and dihedral angles <10° for planar regions .

- IR Spectroscopy : Identify urea C=O stretching (~1640–1680 cm) and pyrazole N–H vibrations (~3200 cm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for reactions involving volatile solvents (e.g., toluene) .

- Waste Management : Segregate organic waste (e.g., unreacted isocyanates) and neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the compound’s bioactivity or interaction with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Pyrazole’s electron-rich regions may facilitate hydrogen bonding with enzymes .

- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities with targets (e.g., kinases or receptors). Focus on urea’s hydrogen-bonding capacity and pyrazole’s hydrophobic interactions .

- Validation : Compare computational results with experimental IC values from enzyme inhibition assays .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Meta-Analysis : Systematically compare datasets across studies, controlling for variables like assay type (e.g., cell-based vs. enzymatic) and compound purity (>95% by HPLC) .

- Dose-Response Curves : Replicate experiments using standardized protocols (e.g., fixed incubation times, solvent controls) to isolate confounding factors .

- Structural Analogues : Synthesize derivatives (e.g., replacing phenoxyethyl with methyl groups) to test hypotheses about structure-activity relationships .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

- Methodological Answer :

- Co-Solvent Systems : Use PEG-400/water mixtures (70:30) to enhance aqueous solubility. Monitor stability via HPLC at physiological pH (7.4) over 24 hours .

- Lipid Nanoparticles : Encapsulate the compound in DSPC/cholesterol liposomes to improve bioavailability. Characterize particle size (100–150 nm) via dynamic light scattering .

Theoretical and Experimental Design Considerations

Q. How should researchers align experimental design with theoretical frameworks (e.g., enzyme inhibition or pharmacokinetic models)?

- Methodological Answer :

- Kinetic Studies : Apply Michaelis-Menten kinetics to quantify inhibition constants (). Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive mechanisms .

- Pharmacokinetic Modeling : Use compartmental models to predict half-life and clearance rates. Validate with LC-MS/MS plasma concentration data .

Q. What advanced separation techniques (e.g., HPLC or membrane filtration) are suitable for purifying this compound at scale?

- Methodological Answer :

- HPLC : Use a C18 column with acetonitrile/water (60:40) mobile phase. Optimize flow rate (1.0 mL/min) to achieve baseline separation of urea derivatives .

- Membrane Filtration : Employ nanofiltration (3 kDa cutoff) to remove low-MW impurities. Confirm purity via MALDI-TOF MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.